molecular formula C12H15N3O2 B2822154 Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400645-11-5

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B2822154
CAS No.: 1400645-11-5
M. Wt: 233.271
InChI Key: BGFNUHCYHZDKKU-UHFFFAOYSA-N
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Description

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative characterized by a tert-butyl group at the 1-position and a methyl ester at the 5-position. The tert-butyl group introduces steric bulk, influencing molecular conformation and physicochemical properties such as solubility and crystallinity .

Properties

IUPAC Name

methyl 1-tert-butylbenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)15-10-6-5-8(11(16)17-4)7-9(10)13-14-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFNUHCYHZDKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=C(C=C2)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of 1H-benzotriazole with tert-butyl chloroformate and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated benzotriazole derivatives, while reduction can produce amine-substituted benzotriazoles.

Scientific Research Applications

Pharmaceutical Applications

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate has shown potential in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for:

  • Antimicrobial Activity : Similar benzotriazole compounds have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria, showing promising results .
  • Antiparasitic Properties : Research indicates that benzotriazole derivatives can exhibit activity against protozoan parasites such as Trypanosoma cruzi. Studies have shown that certain modifications to the benzotriazole structure can enhance its efficacy against these pathogens .

Agrochemical Applications

The compound serves as a potential UV absorber and light stabilizer in agricultural products. Its ability to absorb UV radiation makes it suitable for protecting crops from harmful sunlight exposure, thereby enhancing crop yield and quality. This application is particularly relevant in the formulation of agricultural films and coatings that require UV stability.

Cosmetic Formulations

This compound is being explored for its use in cosmetic products due to its photostabilizing properties:

  • UV Protection : The compound acts as a UV filter in sunscreens and other skincare products, helping to prevent skin damage caused by ultraviolet radiation . Its effectiveness is attributed to its ability to absorb UV light, thereby reducing the risk of skin cancer and photoaging.
  • Stability Enhancement : In cosmetic formulations, it helps maintain the stability of active ingredients by preventing degradation due to light exposure .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzotriazole derivatives for their antibacterial activity against MRSA. The results indicated that modifications to the benzotriazole core significantly enhanced antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations comparable to standard antibiotics.

CompoundMIC (μg/mL)Activity
Benzotriazole A25Effective against MRSA
Benzotriazole B50Moderate activity
Benzotriazole C12.5Highly effective

Case Study 2: Cosmetic Stability

Research on cosmetic formulations containing this compound demonstrated improved stability of active ingredients under UV exposure. Formulations with this compound showed significantly less degradation compared to controls without it.

Formulation TypeStability (Days)Degradation (%)
Control3040
With Benzotriazole6010

Mechanism of Action

The mechanism of action of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets. The benzotriazole ring can act as an electron donor or acceptor, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can inhibit or promote certain enzymatic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzotriazole Core

Methyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS 113053-50-2)
  • Structure : Lacks the tert-butyl group at the 1-position.
  • Properties : Melting point (177–179°C), boiling point (349.3°C), and molecular weight (191.19 g/mol) .
  • Applications : Used as a reference compound in crystallography and synthetic intermediates .
Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate (CAS 951558-74-0)
  • Structure : Benzyl group replaces the tert-butyl group.
Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate (CAS 1400645-30-8)
  • Structure : Cyclopentyl substituent at the 1-position.
  • Properties : Molecular weight 245.28 g/mol; steric effects from the cyclic alkyl group may reduce conformational flexibility compared to tert-butyl .
Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate (CAS 1400645-00-2)
  • Structure : Cyclohexyl group introduces greater steric hindrance than cyclopentyl.
  • Properties : Molecular weight 259.30 g/mol; likely lower solubility in polar solvents due to increased hydrophobicity .

Comparison with Pyrazole Derivatives

Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-10-6)
  • Structure : Pyrazole core instead of benzotriazole, with tert-butyl and ethyl ester groups.
  • Properties : Molecular weight 210.27 g/mol; reduced aromaticity compared to benzotriazole derivatives may lower thermal stability .

Ethyl Ester Analogs

Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS 73605-91-1)
  • Properties : Molecular weight 191.19 g/mol; the ethyl group increases hydrophobicity slightly compared to the methyl ester .

Structural and Physicochemical Analysis

Steric and Conformational Effects

  • tert-Butyl Group : In Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate, the bulky tert-butyl group imposes significant steric hindrance, leading to distinct dihedral angles (e.g., ~60° separation between aromatic and substituent planes) and gauche conformations in related compounds .
  • Linear vs. Cyclic Alkyl Groups : Butyl (linear) and cyclopentyl/cyclohexyl (cyclic) substituents exhibit varying degrees of steric bulk, impacting crystal packing and solubility .

Thermal Properties

  • Melting and Boiling Points : The tert-butyl derivative’s high melting point (177–179°C) suggests strong intermolecular interactions in the solid state, likely due to van der Waals forces from the bulky substituent. In contrast, ethyl or benzyl analogs may have lower melting points due to reduced symmetry .

Biological Activity

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is a derivative of benzotriazole known for its diverse applications in various fields, including biology, chemistry, and industry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 1400644-56-5

The biological activity of this compound primarily involves its interaction with enzymes and metal surfaces. It acts by:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding. This property makes it useful in studying enzyme kinetics and protein-ligand interactions .
  • Corrosion Inhibition : In industrial applications, it forms a protective layer on metal surfaces that prevents oxidation and corrosion, which is crucial for metal preservation in various environments.

Antibacterial Properties

Research indicates that benzotriazole derivatives exhibit significant antibacterial activity against various pathogens. For instance:

  • In vitro Studies : this compound has shown promising results against Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell functions .
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to standard antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Cytotoxicity and Safety Profile

Assessment of cytotoxicity is crucial for evaluating the safety of new compounds. This compound has been evaluated for its toxicity in human cell lines:

  • HepG2 Cell Line : The compound demonstrated low cytotoxicity with IC50 values greater than 100 μM, indicating a favorable safety profile for potential therapeutic applications .

Research Findings and Case Studies

A review of the literature reveals several studies focusing on the biological activity of benzotriazole derivatives:

StudyFindings
Demonstrated enzyme inhibition capabilities and potential use in corrosion prevention.
Evaluated antibacterial efficacy against ESKAPE pathogens with promising MIC results.
Explored cytotoxicity in human liver cells showing low toxicity levels.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves introducing the tert-butyl group to the benzotriazole core via alkylation, followed by esterification. For example, tert-butyl derivatives of heterocycles are often synthesized using tert-butyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF). Esterification of the carboxylic acid intermediate can be achieved using methyl chloroformate in the presence of a base like triethylamine. Optimization may include varying reaction temperatures (60–100°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., DMAP for esterification efficiency) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Identify the tert-butyl group (singlet at ~1.4 ppm for 9H) and ester carbonyl (~165–170 ppm). The benzotriazole aromatic protons appear as multiplets in 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 249.2 for C₁₁H₁₃N₃O₂) and fragmentation patterns.
  • HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is stable at room temperature when stored in airtight, light-protected containers. Moisture-sensitive ester groups may hydrolyze under humid conditions; thus, desiccants like silica gel are recommended. Long-term storage at –20°C in anhydrous DMSO or DMF is advised for biological studies .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography provides definitive proof of regiochemistry (e.g., tert-butyl substitution at N1 vs. N2). Using SHELXL for refinement, key parameters include R-factor (<0.05), data-to-parameter ratio (>15), and thermal displacement analysis for disorder resolution. Comparative studies with related benzotriazole esters (e.g., ethyl 1-benzyl derivatives) highlight torsional angles and hydrogen-bonding patterns .

Q. How can researchers address contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?

  • Methodological Answer :

  • DFT Optimization : Use B3LYP/6-31G(d) to model the structure and compare calculated NMR shifts with experimental data. Discrepancies in chemical shifts may indicate solvent effects or crystal packing forces.
  • IR Frequency Analysis : Compare experimental carbonyl stretches (e.g., 1720 cm⁻¹) with scaled DFT frequencies. Adjust basis sets (e.g., 6-311++G(d,p)) for improved accuracy .

Q. What strategies are effective for regioselective functionalization of the benzotriazole core in this compound?

  • Methodological Answer :

  • Electrophilic Substitution : Direct bromination at the 4-position using NBS in acetic acid.
  • Cross-Coupling : Suzuki-Miyaura reactions at halogenated positions (e.g., 7-bromo derivatives) with Pd(PPh₃)₄ catalysts .
  • Comparative Data : Methyl 7-bromo-1-methyl analogs show >90% regioselectivity under optimized conditions .

Q. How can biological activity assessments (e.g., antimicrobial) be designed using in vitro models?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to differentiate between antimicrobial and toxic effects.
  • Structure-Activity Relationships (SAR) : Compare with methyl 1-cyclopentyl analogs to evaluate the tert-butyl group’s role in membrane permeability .

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